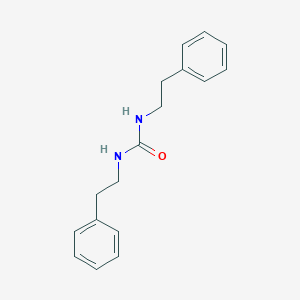

1,3-Diphenethylharnstoff

Übersicht

Beschreibung

KaliumAcetat, auch bekannt als Kaliumethanoat, ist das Kaliumsalz der Essigsäure mit der chemischen Formel CH₃COOK. Es ist bei Raumtemperatur ein hygroskopischer Feststoff und erscheint als weißes kristallines Pulver. Diese Verbindung wird aufgrund ihrer vielseitigen Eigenschaften in verschiedenen Industrien eingesetzt .

Wissenschaftliche Forschungsanwendungen

KaliumAcetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Puffer in verschiedenen chemischen Reaktionen und als Reagenz in der organischen Synthese eingesetzt.

Biologie: Wird in molekularbiologischen Protokollen wie DNA-Präzipitation und -Reinigung verwendet.

5. Wirkmechanismus

KaliumAcetat wirkt hauptsächlich als Elektrolytersatz. Kalium ist das wichtigste Kation in tierischen Zellen, während Natrium das wichtigste Kation außerhalb ist. Das Gleichgewicht zwischen Kalium und Natrium wird durch Ionenpumpen in der Zellmembran aufrechterhalten, wodurch ein Membranpotential entsteht. Dieses Potential ermöglicht es Zellen, Aktionspotentiale zu erzeugen, die für die Neurotransmission, Muskelkontraktion und Herzfunktion entscheidend sind .

Ähnliche Verbindungen:

Natriumacetat (CH₃COONa): Ähnlich in der Struktur, aber es enthält Natrium anstelle von Kalium. Wird in ähnlichen Anwendungen eingesetzt, weist aber andere Löslichkeits- und Reaktivitätseigenschaften auf.

Calciumacetat (Ca(CH₃COO)₂): Wird als Lebensmittelzusatzstoff und zur Behandlung von Hyperphosphatämie bei Patienten mit Nierenerkrankungen verwendet.

Magnesiumacetat (Mg(CH₃COO)₂): Wird in der Textil- und Lederindustrie und als Katalysator in chemischen Reaktionen eingesetzt.

Einzigartigkeit von KaliumAcetat: KaliumAcetat wird bevorzugt in Anwendungen eingesetzt, in denen Kaliumionen vorteilhaft sind, wie z. B. bei medizinischen Behandlungen von Hypokaliämie. Seine geringere Korrosivität im Vergleich zu anderen Enteisungsmitteln macht es ideal für den Einsatz auf Flughafenstartbahnen .

Wirkmechanismus

Target of Action

The primary target of 1,3-Diphenethylurea is Epoxide hydrolase . Epoxide hydrolase is an enzyme that plays a crucial role in the metabolism of xenobiotics and drugs .

Biochemical Pathways

Given its target, it is likely involved in pathways related to the metabolism of xenobiotics and drugs .

Result of Action

It has been suggested that 1,3-diphenethylurea may have anti-inflammatory effects . It has been found to increase the concentration of 14,15-Epoxyeicosatrienoic acid (14,15-EET), an anti-inflammatory lipid mediator, by inhibiting soluble epoxyhydrolase (sEH) .

Biochemische Analyse

Biochemical Properties

1,3-Diphenethylurea has been found to exhibit effective cytotoxicity against various human cancer cell lines . It interacts with several biomolecules, including enzymes and proteins, which contribute to its biochemical activity . The nature of these interactions is complex and involves various biochemical reactions .

Cellular Effects

In cellular processes, 1,3-Diphenethylurea has shown to influence cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce cell cycle arrest at the G2/M phase in certain cells .

Molecular Mechanism

At the molecular level, 1,3-Diphenethylurea exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been reported as a new type of tubulin polymerization inhibitor, affecting the formation of microtubules, a crucial component of the cytoskeleton .

Dosage Effects in Animal Models

The effects of 1,3-Diphenethylurea vary with different dosages in animal models

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: KaliumAcetat kann durch eine Säure-Base-Neutralisationsreaktion synthetisiert werden. Dabei wird eine Kalium-haltige Base wie Kaliumhydroxid (KOH) oder Kaliumcarbonat (K₂CO₃) mit Essigsäure (CH₃COOH) behandelt. Die Reaktion lautet wie folgt: [ \text{CH}3\text{COOH} + \text{KOH} \rightarrow \text{CH}_3\text{COOK} + \text{H}_2\text{O} ] [ 2\text{CH}_3\text{COOH} + \text{K}_2\text{CO}_3 \rightarrow 2\text{CH}_3\text{COOK} + \text{H}_2\text{O} + \text{CO}_2 ]

Industrielle Produktionsmethoden: In industriellen Umgebungen wird KaliumAcetat durch Neutralisierung von Essigsäure mit Kaliumhydroxid oder Kaliumcarbonat hergestellt. Das Reaktionsgemisch wird dann mit Aktivkohle behandelt, filtriert und kristallisiert. Das kristallisierte Produkt wird weiter raffiniert und getrocknet, um hochreines KaliumAcetat zu erhalten {_svg_2}.

Analyse Chemischer Reaktionen

Reaktionstypen: KaliumAcetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Neutralisation: Wie erwähnt, wird es durch die Neutralisierung von Essigsäure mit Kaliumhydroxid oder Kaliumcarbonat gebildet.

Zersetzung: Bei hohen Temperaturen zersetzt sich KaliumAcetat zu Kaliumcarbonat und Aceton.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen das Acetation als Nukleophil wirkt.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: KaliumAcetat kann mit starken Oxidationsmitteln reagieren, was zur Bildung von Kaliumcarbonat und anderen Nebenprodukten führt.

Reduktionsmittel: Es kann unter bestimmten Bedingungen reduziert werden, um je nach verwendeten Reagenzien verschiedene Produkte zu erhalten.

Hauptprodukte, die gebildet werden:

Kaliumcarbonat: Entsteht bei der Zersetzung von KaliumAcetat.

Aceton: Ein weiteres Produkt der Zersetzungsreaktion.

Vergleich Mit ähnlichen Verbindungen

Sodium Acetate (CH₃COONa): Similar in structure but contains sodium instead of potassium. Used in similar applications but has different solubility and reactivity properties.

Calcium Acetate (Ca(CH₃COO)₂): Used as a food additive and in the treatment of hyperphosphatemia in patients with kidney disease.

Magnesium Acetate (Mg(CH₃COO)₂): Employed in textile and leather industries and as a catalyst in chemical reactions.

Uniqueness of Potassium Acetate: Potassium acetate is preferred in applications where potassium ions are beneficial, such as in medical treatments for hypokalemia. Its lower corrosiveness compared to other deicers makes it ideal for use on airport runways .

Eigenschaften

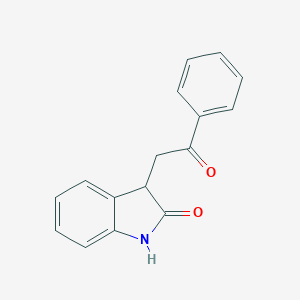

IUPAC Name |

1,3-bis(2-phenylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c20-17(18-13-11-15-7-3-1-4-8-15)19-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQLWVGHPWFHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203130 | |

| Record name | 1,3-Diphenethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-84-5 | |

| Record name | N,N′-Bis(2-phenylethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC25433 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIPHENETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J0Y1CP1F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the known biological activity of 1,3-Diphenethylurea?

A1: 1,3-Diphenethylurea has been identified as a Candida albicans Chitin Synthase 1 (CaCHSIp) inhibitor. [] This enzyme is crucial for the synthesis of chitin, a major component of the fungal cell wall. By inhibiting CaCHSIp, 1,3-Diphenethylurea disrupts chitin synthesis and consequently weakens the fungal cell wall, potentially leading to cell death. Interestingly, it does not inhibit the chitin synthase 2 of Saccharomyces cerevisiae, even though this enzyme is structurally and functionally analogous to CaCHSIp, highlighting its specificity. []

Q2: From which natural sources has 1,3-Diphenethylurea been isolated?

A2: 1,3-Diphenethylurea has been isolated from fermented cultures of Streptomyces cinnamonensis subsp. urethanofaciens. [] This particular strain is known to produce a variety of bioactive compounds, including other polyether antibiotics like monensin A and B. Additionally, it has also been found in Streptomyces sp. No. AM-2498. [] The isolation of this compound from different Streptomyces species suggests a potential role for this molecule in the ecology of these bacteria.

Q3: Does the structure of 1,3-Diphenethylurea relate to its activity against Candida albicans?

A3: While the provided research doesn't delve into specific structure-activity relationships for 1,3-Diphenethylurea and its analogs, it is highly probable that structural modifications could impact its activity. [] Future research exploring the synthesis and evaluation of analogs with variations in the phenethyl groups or the urea linker could provide valuable insights into the pharmacophore and potentially lead to the development of more potent and selective antifungal agents.

Q4: Besides its antifungal activity, are there other potential applications for 1,3-Diphenethylurea?

A4: Although the current research primarily focuses on the antifungal activity of 1,3-Diphenethylurea, its isolation alongside other bioactive compounds like monensin A and B from Streptomyces cinnamonensis subsp. urethanofaciens warrants further investigation. [] Exploring its potential in other therapeutic areas, such as anti-cancer or anti-parasitic activity, could unveil additional applications for this molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)

![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)